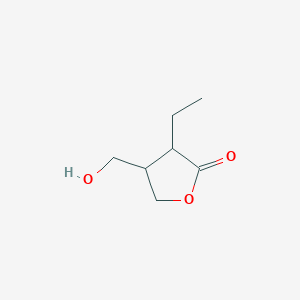
3-Ethyl-4-hydroxymethyldihydro-furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-hydroxymethyldihydro-furan-2-one, commonly known as furaneol, is a naturally occurring organic compound that belongs to the furan family. It is a white crystalline solid with a sweet, caramel-like odor and taste. Furaneol is widely used in the food and beverage industry as a flavoring agent due to its unique aroma and taste. In recent years, furaneol has gained attention in the scientific community due to its potential health benefits and applications in various fields.
Applications De Recherche Scientifique
Enzymatic Synthesis of Biobased Polyesters
Biobased polyesters have been synthesized using furanic compounds as rigid diol precursors, offering a sustainable alternative to petroleum-based materials. Yi Jiang et al. (2014) utilized 2,5-bis(hydroxymethyl)furan, enzymatically polymerized with various diacid ethyl esters, to produce novel furan polyesters with desirable molecular weights and physical properties. This research highlights the potential of furanic compounds in creating environmentally friendly materials with applications in the plastic industry (Jiang et al., 2014).
Catalytic Reduction of Biomass-Derived Compounds
The catalytic reduction of furanic compounds derived from biomass into valuable chemicals has been extensively studied. Nakagawa et al. (2013) explored the reduction of furfural and 5-hydroxymethylfurfural (HMF) into a variety of products, demonstrating the versatility of these compounds in producing fuels and chemicals through catalytic processes (Nakagawa et al., 2013).
One-Pot Synthesis of Heterocyclic Compounds
Furanic compounds have been utilized in the one-pot synthesis of heterocyclic compounds, indicating their utility in pharmaceutical and organic synthesis. Zhang et al. (2018) developed a facile method for synthesizing 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, showcasing the role of furanic compounds in synthesizing complex molecules (Zhang et al., 2018).
Solar Energy Conversion
In the development of dye-sensitized solar cells, furanic linkers have been investigated for their effectiveness in improving device performance. Kim et al. (2011) found that phenothiazine derivatives with furan conjugated linkers exhibited improved solar energy conversion efficiency, demonstrating the potential of furanic compounds in renewable energy technologies (Kim et al., 2011).
Biomass Conversion into Value-added Chemicals
Furanic compounds are key intermediates in converting biomass into high-value chemicals. Kong et al. (2018) reviewed the catalytic processes for transforming 5-hydroxymethylfurfural (HMF), a pivotal furanic platform chemical, into a wide range of valuable products, highlighting the importance of furanic compounds in the biorefinery sector (Kong et al., 2018).
Orientations Futures
While specific future directions for 3-Ethyl-4-hydroxymethyldihydro-furan-2-one are not available, there is ongoing research into furanones and related compounds. For instance, there is interest in the development of biotechnological processes for the synthesis of these compounds . Additionally, there is potential for the use of furan and acetic anhydride in the synthesis of 2,5-FDCA, a bio-based alternative to terephthalic acid .
Propriétés
IUPAC Name |
3-ethyl-4-(hydroxymethyl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-6-5(3-8)4-10-7(6)9/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOVQXMIXPSZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(COC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-(hydroxymethyl)oxolan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2653181.png)
![Ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2653182.png)
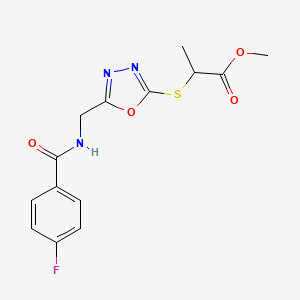
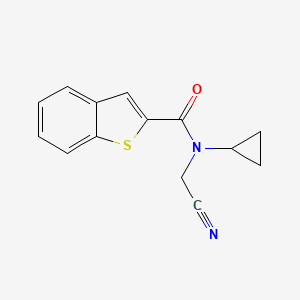
![N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2653185.png)
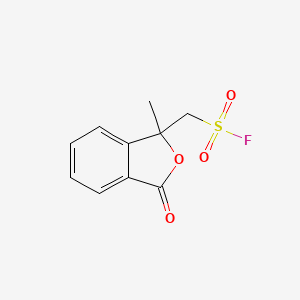
![N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2653190.png)
![2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B2653191.png)
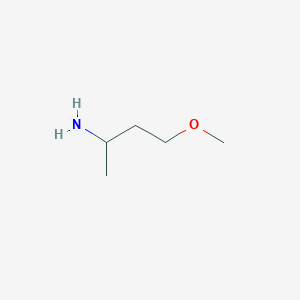
![Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2653195.png)

